5-methylbenzo[b]thiophen-3(2H)-one
Overview
Description
5-methylbenzo[b]thiophen-3(2H)-one, also known as 5-MBT, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound is a derivative of benzo[b]thiophene and has a molecular weight of 210.25 g/mol. It is a colorless solid that has a melting point of 115-118 °C and a boiling point of 275 °C. 5-MBT has been found to be an effective reagent for organic synthesis and has potential applications in the fields of medicine, agriculture, and biotechnology.
Scientific Research Applications
Bromination Reaction Selectivity
- 5-Diarylamino-2-methylbenzo[b]thiophene, a derivative, exhibits unique bromination selectivity, which differs from typical benzo[b]thiophene derivatives. This selectivity is attributed to its special electron structure and “non-planar” conjugated model, impacting its use in charge-transporting materials (Wu et al., 2013).
Antidepressant Drug Potential
- Derivatives of benzo[b]thiophene, such as those combined with phenylpiperazine, have been explored for their dual action at 5-HT1A serotonin receptors and serotonin transporter. This indicates their potential as new classes of antidepressants (Orus et al., 2002).
Synthesis of Methylated Thieno Carbazoles
- New methylated thieno[2,3-a] and [3,2-b]carbazoles have been synthesized using palladium-catalyzed cross-coupling and intramolecular reductive cyclization, starting from 6-(2′-nitrophenyl)benzo[b]thiophenes. This illustrates the compound's utility in organic synthesis (Ferreira et al., 2001).
Antitumor Evaluation of Thiophene-Based Azo Dyes
- Thiophene-based azo dyes incorporating pyrazolone moiety have been synthesized and evaluated for their antitumor activity. This highlights the compound's role in medicinal chemistry (Gouda et al., 2016).
Spectroscopic Characterization and DFT Calculations
- A new Schiff base derivative containing a thiophene ring was prepared and characterized, demonstrating the compound's relevance in spectroscopy and computational chemistry (Ermiş, 2018).
Synthesis of Functionalized Benzo[b]thiophenes as Antitubulin Agents
- A library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized, exhibiting potential as antitubulin agents and showcasing the compound's utility in drug discovery (Tréguier et al., 2014).
Palladium-Catalyzed C(sp3)-H Arylation
- A new synthesis route for 2-phenylbenzo[b]thiophen-3(2H)-one 1,1-dioxide was developed, illustrating the compound's use in advanced organic synthesis methods (Liu et al., 2019).
Synthesis and Antitumor Evaluation of Heterocyclic Compounds
- Novel heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were synthesized and showed significant antitumor activities (Shams et al., 2010).
Antibacterial Activity of Thiophene Derivatives
- New thiophene derivatives demonstrated notable in vitro antimicrobial activity, particularly against Staphylococcus aureus and Bacillus subtilis, pointing to their potential in antimicrobial research (Tehranchian et al., 2005).
Synthesis and Anti-inflammatory Activity
- 5-Substituted benzo[b]thiophene derivatives have been synthesized and found to possess potent anti-inflammatory activity, indicating their potential in pharmacology (Radwan et al., 2009).
Future Directions
properties
IUPAC Name |
5-methyl-1-benzothiophen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUUXIYDLKFEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504757 | |
Record name | 5-Methyl-1-benzothiophen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56639-88-4 | |
Record name | 5-Methyl-1-benzothiophen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural modifications achievable through the oxidation of thioaurones, and what reagents are employed?
A1: The research highlights the selective oxidation of the sulfur atom and the olefinic bond within the thioaurone structure []. Electrophilic reagents like m-chloroperbenzoic acid yield 1-oxide or 1,1-dioxide derivatives by oxidizing the sulfur atom. Conversely, nucleophilic reagents like sodium hypochlorite generate spiroepoxide derivatives by targeting the olefinic bond. Notably, sodium hypochlorite, when adjusted to different pH levels, demonstrates remarkable versatility in producing spiroepoxides, sulfoxides, and even isomeric sulfoxide spiroepoxides [].
Q2: How does the choice of oxidizing agent influence the final structure of the oxidized thioaurone derivative?
A2: The research demonstrates a clear link between the oxidizing agent's nature and the resulting oxidized product []. Electrophilic reagents, with their affinity for electron-rich sites, predominantly oxidize the sulfur atom in thioaurones, leading to sulfoxide (1-oxide) and sulfone (1,1-dioxide) derivatives. In contrast, nucleophilic reagents, seeking electron-deficient centers, preferentially attack the olefinic bond, resulting in the formation of spiroepoxide structures []. This selectivity underscores the importance of carefully selecting oxidizing agents to achieve specific structural modifications in thioaurones.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.